Cas no 1175767-04-0 ((1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol)

(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol structure
1175767-04-0 structure
Product name:(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
CAS No:1175767-04-0
MF:C11H14ClNO3S
MW:275.751760959625
MDL:MFCD09863638
CID:5176914

(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-5-methanol, α-(chloromethyl)-2,3-dihydro-1-(methylsulfonyl)-, (αR)-
    • (1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
    • MDL: MFCD09863638
    • Inchi: 1S/C11H14ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7H2,1H3/t11-/m0/s1
    • InChI Key: REIBOYNMSSUGQA-NSHDSACASA-N
    • SMILES: S(N1CCC2=CC([C@@H](O)CCl)=CC=C12)(=O)(=O)C

(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-87731-0.05g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
0.05g
$1851.0 2023-09-01
Enamine
EN300-87731-0.25g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
0.25g
$2027.0 2023-09-01
Enamine
EN300-87731-2.5g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
2.5g
$4319.0 2023-09-01
Enamine
EN300-87731-10.0g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
10.0g
$9474.0 2023-02-11
Enamine
EN300-87731-10g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
10g
$9474.0 2023-09-01
Enamine
EN300-87731-1g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
1g
$2203.0 2023-09-01
Enamine
EN300-87731-5.0g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
5.0g
$6390.0 2023-02-11
Enamine
EN300-87731-0.5g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
0.5g
$2115.0 2023-09-01
Enamine
EN300-87731-0.1g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
0.1g
$1939.0 2023-09-01
Enamine
EN300-87731-1.0g
(1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
1175767-04-0
1.0g
$2203.0 2023-02-11

Additional information on (1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol

Professional Introduction to (1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol (CAS No. 1175767-04-0)

The compound (1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol, identified by its CAS number 1175767-04-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a chiral center at the (1R) configuration and the incorporation of a 1-methanesulfonyl group alongside a dihydropyridoindole core contribute to its unique chemical properties and biological activities.

In recent years, the exploration of indole derivatives has been a focal point in the search for novel therapeutic agents. The indole scaffold, known for its broad spectrum of biological activities, has been extensively modified to develop compounds with enhanced efficacy and selectivity. The specific modification of the indole ring with a 2,3-dihydro moiety and a 5-yielding substituent enhances the molecule's interaction with biological targets. This structural feature is particularly relevant in the context of developing small-molecule inhibitors targeting enzymes involved in critical cellular pathways.

The introduction of a chloro substituent at the 2-position of the ethyl chain further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability. This strategic placement of the chloro group is often employed to enhance lipophilicity, which is a crucial factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. The combination of these structural elements makes (1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol a promising candidate for further investigation.

Current research in medicinal chemistry emphasizes the development of molecules that can selectively modulate biological processes with minimal off-target effects. The structural complexity of (1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol suggests its potential as a tool compound for studying enzyme inhibition and receptor binding. For instance, studies have shown that similar indole derivatives exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders.

The role of the methanesulfonyl group in this compound is particularly noteworthy. This functional group is known to enhance binding interactions by increasing hydrophobicity and improving metabolic stability. In drug design, such modifications are often employed to optimize pharmacokinetic properties while maintaining or enhancing biological activity. The methanesulfonyl group also contributes to the molecule's solubility profile, which is essential for formulation development.

Advances in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy before experimental validation. Molecular modeling studies on (1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol have suggested potential interactions with target proteins, providing insights into its mechanism of action. These computational approaches are increasingly integrated into drug discovery pipelines to accelerate the identification of lead compounds.

In vitro studies have begun to explore the pharmacological properties of this compound. Initial assays have shown promising results in terms of enzyme inhibition and cell-based assays. For example, preliminary data indicate that this compound may exhibit inhibitory activity against certain kinases, which are overexpressed in cancer cells. Such findings warrant further investigation into its potential as an anticancer agent.

The synthesis of (1R)-2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-y)ethan-l alcohol involves multi-step organic transformations that highlight the synthetic versatility required to construct complex molecular architectures. Key synthetic strategies include chiral resolution techniques to achieve the desired stereochemical configuration at the stereogenic center. Additionally, protecting group strategies are employed to ensure regioselective functionalization at multiple sites within the molecule.

Given its structural complexity and potential biological activity, this compound represents an exciting area for further research and development. Future studies may focus on optimizing its pharmacokinetic properties through structure-based drug design principles. Additionally, exploring derivatives with modified substituents could provide insights into structure-function relationships and uncover novel therapeutic agents.

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